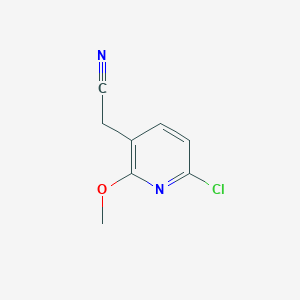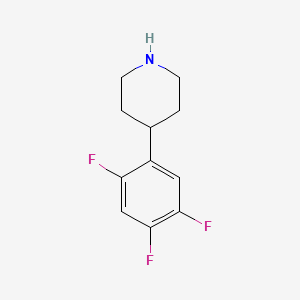![molecular formula C5H14N2 B13614239 [(2R)-1-aminopropan-2-yl]dimethylamine](/img/structure/B13614239.png)
[(2R)-1-aminopropan-2-yl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-1-aminopropan-2-yl]dimethylamine is an organic compound that belongs to the class of amines. It is a chiral molecule with a specific configuration at the second carbon atom, making it an important compound in stereochemistry. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-aminopropan-2-yl]dimethylamine can be achieved through several methods. One common approach involves the reductive amination of acetone with dimethylamine in the presence of a chiral catalyst. The reaction conditions typically include a hydrogen source, such as hydrogen gas, and a metal catalyst like palladium on carbon. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of high-pressure hydrogenation and advanced catalytic systems to optimize the reaction efficiency. The industrial methods are designed to be scalable and cost-effective, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-aminopropan-2-yl]dimethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted amine derivatives. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
[(2R)-1-aminopropan-2-yl]dimethylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and its role in enzyme-catalyzed reactions.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of [(2R)-1-aminopropan-2-yl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction. The specific mechanism depends on the context of its use and the biological system in which it is studied.
Comparison with Similar Compounds
[(2R)-1-aminopropan-2-yl]dimethylamine can be compared with other similar compounds, such as:
®-1-phenylethylamine: Another chiral amine with applications in organic synthesis and pharmaceuticals.
(S)-1-aminopropan-2-ol: A chiral alcohol with similar stereochemistry and applications in chemical synthesis.
N,N-dimethyl-1-phenylethylamine: A related amine with different substituents and applications in organic chemistry.
The uniqueness of this compound lies in its specific chiral configuration and its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C5H14N2 |
|---|---|
Molecular Weight |
102.18 g/mol |
IUPAC Name |
(2R)-2-N,2-N-dimethylpropane-1,2-diamine |
InChI |
InChI=1S/C5H14N2/c1-5(4-6)7(2)3/h5H,4,6H2,1-3H3/t5-/m1/s1 |
InChI Key |
WNLWBCIUNCAMPH-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CN)N(C)C |
Canonical SMILES |
CC(CN)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride](/img/structure/B13614156.png)







![3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13614201.png)





